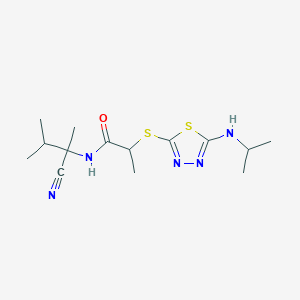![molecular formula C15H16N6O3 B15281373 3-(4-hydroxyquinazolin-2-yl)-N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]propanamide](/img/structure/B15281373.png)
3-(4-hydroxyquinazolin-2-yl)-N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-3-(4-oxo-3,4-dihydro-2-quinazolinyl)propanamide is a complex organic compound that belongs to the class of triazole and quinazoline derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-3-(4-oxo-3,4-dihydro-2-quinazolinyl)propanamide typically involves multi-step reactions. One common method involves the reaction of quinazoline derivatives with triazole derivatives under specific conditions. For example, quinazoline derivatives can be treated with chloroacetyl chloride to produce 2-chloro-N-(4-oxo-2-quinazolin-3(3H)-yl)acetamide derivatives. These intermediates can then be reacted with triazole derivatives in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated synthesis platforms can also enhance the scalability of the production process.
化学反応の分析
Types of Reactions
N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-3-(4-oxo-3,4-dihydro-2-quinazolinyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline moiety to dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the triazole or quinazoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives.
科学的研究の応用
N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-3-(4-oxo-3,4-dihydro-2-quinazolinyl)propanamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-3-(4-oxo-3,4-dihydro-2-quinazolinyl)propanamide involves its interaction with specific molecular targets and pathways. The triazole and quinazoline moieties can bind to enzymes or receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
類似化合物との比較
N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-3-(4-oxo-3,4-dihydro-2-quinazolinyl)propanamide can be compared with other similar compounds, such as:
Quinazoline derivatives: These compounds share the quinazoline moiety and exhibit similar biological activities.
Triazole derivatives: These compounds contain the triazole ring and are known for their antimicrobial and antifungal properties.
The uniqueness of N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-3-(4-oxo-3,4-dihydro-2-quinazolinyl)propanamide lies in its combined triazole and quinazoline structure, which may confer distinct biological activities and therapeutic potential.
特性
分子式 |
C15H16N6O3 |
|---|---|
分子量 |
328.33 g/mol |
IUPAC名 |
N-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]-3-(4-oxo-3H-quinazolin-2-yl)propanamide |
InChI |
InChI=1S/C15H16N6O3/c1-24-8-12-18-15(21-20-12)19-13(22)7-6-11-16-10-5-3-2-4-9(10)14(23)17-11/h2-5H,6-8H2,1H3,(H,16,17,23)(H2,18,19,20,21,22) |
InChIキー |
UPODKUVDIHOXAT-UHFFFAOYSA-N |
正規SMILES |
COCC1=NC(=NN1)NC(=O)CCC2=NC3=CC=CC=C3C(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


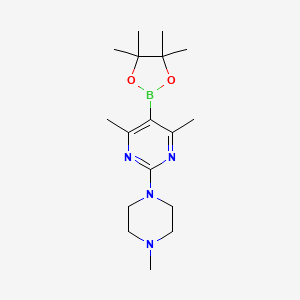


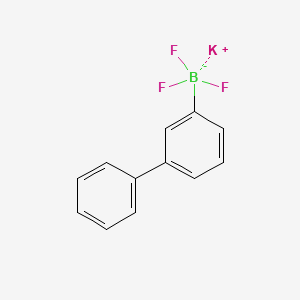
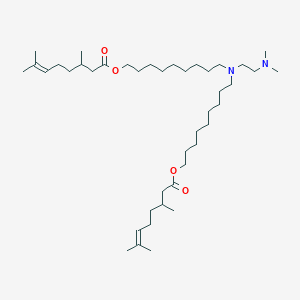
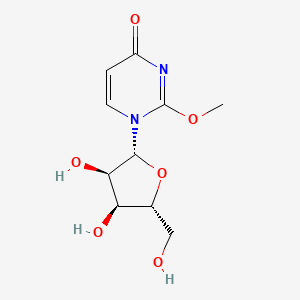
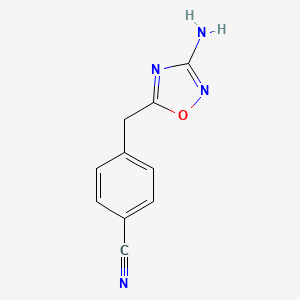
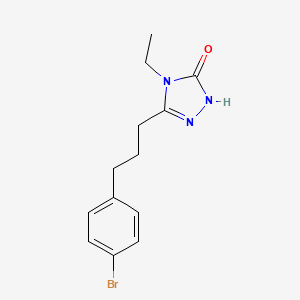
![{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 2-naphthyl ether](/img/structure/B15281340.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(2,4-difluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B15281345.png)
![({4-[(Difluoromethyl)sulfanyl]phenyl}carbamoyl)methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B15281374.png)
![7-(2-chloro-6-fluorophenyl)-3-methyl-5-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine-6-carbonitrile](/img/structure/B15281385.png)

